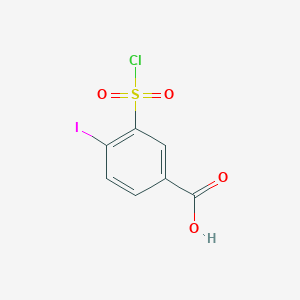

3-(Chlorosulfonyl)-4-iodobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chlorosulfonyl-4-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVCWSFJQFGRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(Chlorosulfonyl)-4-iodobenzoic acid

This guide provides a comprehensive technical overview of 3-(Chlorosulfonyl)-4-iodobenzoic acid, a trifunctional reagent with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical agents. By dissecting its structural attributes and the interplay of its functional groups, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile molecule.

Introduction: A Molecule of Strategic Importance

3-(Chlorosulfonyl)-4-iodobenzoic acid (CAS No. 402934-49-0) is a unique chemical entity characterized by the presence of a carboxylic acid, a chlorosulfonyl group, and an iodine atom, all attached to a benzene ring. This distinct arrangement of functional groups offers a powerful platform for orthogonal chemical modifications, making it a highly valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic placement of these groups allows for selective reactions, enabling the construction of diverse molecular architectures.

Physicochemical Properties: A Data-Driven Overview

Precise experimental data for 3-(Chlorosulfonyl)-4-iodobenzoic acid is not extensively available in public literature. However, by analyzing data from structurally related compounds, we can infer its key physicochemical properties.

| Property | Inferred Value/Information | Source/Rationale |

| Molecular Formula | C₇H₄ClIO₄S | Based on its chemical structure. |

| Molecular Weight | 346.53 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar substituted benzoic acids are solids.[1][2] |

| Melting Point | Expected to be relatively high, likely >150 °C. | 3-(Chlorosulfonyl)benzoic acid has a melting point of 128-130 °C. The presence of a heavier iodine atom would likely increase the melting point.[1] |

| Solubility | Likely soluble in polar organic solvents like DMSO and methanol; expected to react with water. | The presence of polar functional groups suggests solubility in polar solvents. The chlorosulfonyl group is known to be moisture-sensitive.[3] |

The Trifunctional Reactivity Landscape: A Tale of Three Groups

The synthetic utility of 3-(Chlorosulfonyl)-4-iodobenzoic acid stems from the distinct reactivity of its three functional groups. Understanding their individual and synergistic behavior is paramount for its effective application.

The Highly Electrophilic Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) group is a potent electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its use in forming sulfonamides, a critical pharmacophore in numerous drugs.

Reaction with Amines (Sulfonamide Formation): This is the most prominent reaction of the chlorosulfonyl group. It readily reacts with primary and secondary amines in the presence of a base to yield the corresponding sulfonamides. The base is necessary to neutralize the hydrochloric acid byproduct.

Caption: General workflow for sulfonamide synthesis.

The Versatile Carboxylic Acid Group

The carboxylic acid (-COOH) moiety provides a handle for a variety of classical organic transformations, further expanding the synthetic possibilities.

-

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester.

-

Amidation: Reaction with an amine, typically activated by a coupling agent, leads to the formation of an amide bond.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

The Reactive C-I Bond: A Gateway to Carbon-Carbon Bond Formation

The iodine atom attached to the aromatic ring is an excellent leaving group in various metal-catalyzed cross-coupling reactions. This functionality is invaluable for constructing complex molecular skeletons.

-

Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst.

-

Heck Coupling: Palladium-catalyzed reaction with an alkene.

-

Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond with an amine.

Caption: Cross-coupling reactions of the aryl iodide.

Synthesis of 3-(Chlorosulfonyl)-4-iodobenzoic acid: A Proposed Pathway

Proposed Synthetic Step: Chlorosulfonation of 4-Iodobenzoic Acid

The most direct approach would involve the electrophilic aromatic substitution of 4-iodobenzoic acid using chlorosulfonic acid. The carboxylic acid group is a meta-directing deactivator, while the iodine atom is an ortho-, para-directing deactivator. The directing effects of these two groups would need to be carefully considered to achieve the desired 3-sulfonyl chloride isomer.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a fume hood, cautiously add 4-iodobenzoic acid (1.0 molar equivalent) in portions to an excess of stirred chlorosulfonic acid (approximately 3-5 molar equivalents) in a reaction vessel equipped with a stirrer and a gas outlet to vent HCl gas. Maintain the temperature below 20°C during the addition using an ice bath.

-

Reaction: After the addition is complete, the reaction mixture would likely be heated to promote the reaction. The optimal temperature and reaction time would need to be determined experimentally.

-

Workup: After completion, the reaction mixture would be carefully poured onto crushed ice with vigorous stirring to precipitate the product.

-

Purification: The crude solid product would be collected by vacuum filtration, washed with cold water, and then purified, likely by recrystallization from a suitable solvent.

Spectroscopic Characterization: The Molecular Fingerprint

-

¹H NMR: The proton NMR spectrum would be expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the chlorosulfonyl and carboxylic acid groups and the iodine atom.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfonyl chloride (~1375 and ~1185 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups.

Safety and Handling: A Prudent Approach

A safety data sheet for 3-(Chlorosulfonyl)-4-iodobenzoic acid indicates no known hazards. However, given the presence of a reactive chlorosulfonyl group, this information should be treated with extreme caution. Compounds containing a chlorosulfonyl group are typically corrosive and moisture-sensitive.[1][4]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place, away from moisture, in a tightly sealed container.

Applications in Drug Discovery and Development

The trifunctional nature of 3-(Chlorosulfonyl)-4-iodobenzoic acid makes it a powerful tool for generating libraries of diverse compounds for high-throughput screening in drug discovery. The ability to selectively modify each functional group allows for the systematic exploration of structure-activity relationships (SAR). For instance, a library of sulfonamides can be created by reacting the chlorosulfonyl group with various amines, and the carboxylic acid and iodo groups can be subsequently modified to fine-tune the physicochemical and pharmacological properties of the resulting molecules.

Conclusion

3-(Chlorosulfonyl)-4-iodobenzoic acid is a synthetically versatile building block with considerable potential for the development of novel chemical entities. Its unique combination of a highly reactive chlorosulfonyl group, a modifiable carboxylic acid, and a cross-coupling-amenable iodo group provides a rich platform for molecular design and synthesis. While specific experimental data for this compound is sparse, a thorough understanding of the reactivity of its constituent functional groups, as outlined in this guide, empowers researchers to harness its full potential in their synthetic endeavors. As with any reactive chemical, a cautious and well-informed approach to its handling and use is essential.

References

- JP-8425 - Safety Data Sheet. (2025, April 8). Combi-Blocks, Inc.

- 3-(Chlorosulfonyl)benzoic acid 95%. (n.d.). Sigma-Aldrich.

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.).

- SAFETY DATA SHEET. (n.d.). Solvents & Petroleum Service, Inc.

- Application Notes: Synthesis of Novel Sulfonamides from 4-Amino-3-bromobenzoic Acid. (2025). Benchchem.

- SAFETY DATA SHEET. (2010, May 15). Thermo Fisher Scientific.

- CAS 463-49-0: Allene. (n.d.). CymitQuimica.

- Safety Data Sheet. (2015, October 6). Fisher Scientific.

- Synthesis of sulfonamide derivatives. (n.d.).

- Tetrafluoroterephthalonitrile(1835-49-0) 13C NMR spectrum. (n.d.). ChemicalBook.

- A novel mass spectrometry cluster for high-throughput quantitative proteomics. (2010, June 15). PubMed.

- Naphtha - SAFETY DATA SHEET. (2017, June 19). Tesoro Refining & Marketing Co.

- Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.).

- An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. (2025). Benchchem.

- Time-of-flight mass spectrometry: an increasing role in the life sciences. (n.d.). PubMed.

- A compact time-of-flight mass spectrometer for the structural analysis of biological molecules using laser desorption. (n.d.). PubMed.

- 4-Iodobenzoic acid. (n.d.). Wikipedia.

- Precalibration of matrix-assisted laser desorption/ionization-time of flight spectra for peptide mass fingerprinting. (2002, October 15). PubMed.

- Pinacol vinylboronate(75927-49-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-(Chlorosulfonyl)benzoic acid. (n.d.). PubChem.

- SAFETY DATA SHEET. (2009, November 19). Fisher Scientific.

- Fourier transform infrared spectroscopy of peptides. (n.d.). PubMed.

- Matrix-assisted laser desorption mass spectrometry of biotransformation products of dynorphin a in vitro. (n.d.). PubMed.

- Time-resolved infrared spectroscopy of RNA folding. (2005, November 15). PubMed.

- IR spectroscopy. (n.d.). DIAS Infrared GmbH.

- Following Enzyme Activity with Infrared Spectroscopy. (2010, March 25). MDPI.

- Ethyl 2,4-dimethyl-1,3-dioxolane-2-propano

- 17454-49-8(4-T-BUTYLCYCLOHEXANO-15-CROWN-5) Product Description. (n.d.). ChemicalBook.

- Supporting Inform

- Tetrafluoroterephthalonitrile | 1835-49-0. (2026, January 13). ChemicalBook.

Sources

Technical Guide: Molecular Architecture & Synthesis of 3-(Chlorosulfonyl)-4-iodobenzoic Acid

This guide provides a comprehensive technical analysis of 3-(Chlorosulfonyl)-4-iodobenzoic acid , a specialized bifunctional intermediate used in medicinal chemistry for the synthesis of sulfonamide-based pharmacophores and cross-coupling scaffolds.

Executive Summary

3-(Chlorosulfonyl)-4-iodobenzoic acid (CAS: 402934-49-0 ) is a high-value aromatic building block characterized by three distinct functional handles: a carboxylic acid, a sulfonyl chloride, and an aryl iodide.[1] This unique triad allows for orthogonal functionalization—selective amidation of the sulfonyl group, esterification of the carboxyl group, and palladium-catalyzed cross-coupling at the iodine site. It is primarily utilized in the development of AT2 receptor agonists, radiolabeled tracers, and complex sulfonamide derivatives.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a benzene core substituted at positions 1, 3, and 4. The regiochemistry is dictated by the cooperative directing effects of the substituents on the precursor, 4-iodobenzoic acid.

-

Position 1 (Carboxyl): Electron-withdrawing group (EWG); directs electrophiles to the meta position.

-

Position 4 (Iodine): Weakly deactivating due to induction but ortho/para directing due to lone-pair resonance.

-

Position 3 (Sulfonyl Chloride): The electrophilic substitution occurs here because it is ortho to the iodine and meta to the carboxyl group, creating a synergistic site for electrophilic attack.

Quantitative Data Profile

| Property | Value | Unit | Verification Note |

| CAS Number | 402934-49-0 | - | Unique Identifier |

| Molecular Formula | C₇H₄ClIO₄S | - | - |

| Molecular Weight | 346.52 | g/mol | Calculated (Isotopic Average) |

| Exact Mass | 345.8564 | Da | Monoisotopic |

| Appearance | Off-white to beige solid | - | Crystalline powder |

| Solubility | DMSO, DMF, Acetone | - | Hydrolyzes in water |

| Reactivity | High (Sulfonyl Chloride) | - | Moisture sensitive |

Synthetic Pathways & Reaction Mechanisms[5]

The synthesis of 3-(chlorosulfonyl)-4-iodobenzoic acid is a classic example of Electrophilic Aromatic Substitution (EAS) via chlorosulfonation. The protocol relies on the use of chlorosulfonic acid (

Reaction Mechanism (Chlorosulfonation)

The reaction proceeds through the generation of a superelectrophilic species, the sulfonyl cation (

-

Activation: Chlorosulfonic acid undergoes autoprotolysis to generate the electrophile.

-

Attack: The

-electrons of the 4-iodobenzoic acid ring attack the sulfur electrophile at position 3. This position is electronically favored as it satisfies the directing rules of both existing substituents (Meta to -COOH, Ortho to -I). -

Aromatization: Loss of a proton restores aromaticity, yielding the sulfonic acid intermediate.

-

Conversion: Excess chlorosulfonic acid converts the sulfonic acid moiety into the sulfonyl chloride.

Visualization of Synthesis Logic

Figure 1: Synthetic pathway showing the cooperative directing effects leading to the 3-substituted product.

Experimental Protocol (Standardized)

Note: This protocol is derived from homologous chlorosulfonation procedures for halobenzoic acids.

Materials:

-

4-Iodobenzoic acid (1.0 eq)

-

Chlorosulfonic acid (5.0 - 10.0 eq)

-

Thionyl chloride (Optional, 1.0 eq, to ensure full conversion to chloride)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a drying tube (CaCl₂) and a magnetic stir bar. Ensure all glassware is oven-dried.

-

Addition: Charge the flask with chlorosulfonic acid. Cool to 0°C in an ice bath.

-

Reactant Introduction: Slowly add 4-iodobenzoic acid portion-wise over 20 minutes. Critical: Exothermic reaction; control temperature to prevent iodine liberation.

-

Heating: Remove ice bath and gradually heat the mixture to 80–100°C. Maintain for 2–4 hours. Monitor by TLC (after mini-workup) for disappearance of starting material.

-

Quenching: Cool the mixture to room temperature. Carefully pour the reaction mass onto crushed ice with vigorous stirring. Safety: This generates massive HCl gas evolution. Perform in a fume hood.

-

Isolation: The product precipitates as a solid.[2] Filter the precipitate, wash with cold water (to remove acid) and then cold hexane.

-

Drying: Dry under high vacuum over

. Avoid heating during drying to prevent hydrolysis.

Analytical Characterization

To validate the identity of 3-(Chlorosulfonyl)-4-iodobenzoic acid, the following spectral signatures are diagnostic:

Proton NMR ( -NMR) Prediction

Solvent: DMSO-d6 or Acetone-d6

- ~8.5 ppm (d, J=2 Hz, 1H): Proton at C2. This proton is flanked by two electron-withdrawing groups (COOH and SO₂Cl), making it the most deshielded aromatic signal. It appears as a doublet (small coupling) or singlet due to meta-coupling with H6.

- ~8.2 ppm (d, J=8 Hz, 1H): Proton at C5. Ortho to the Iodine atom.

- ~7.8 ppm (dd, J=8, 2 Hz, 1H): Proton at C6. Adjacent to C5 and meta to C2.

Mass Spectrometry

-

Ionization Mode: ESI Negative (for the hydrolyzed sulfonic acid form) or EI (for methyl ester derivative).

-

Isotopic Pattern: Look for the characteristic Chlorine isotope pattern (

ratio of 3:1) and the mass defect of Iodine.

Applications in Drug Discovery[7][8]

This compound serves as a "linchpin" scaffold in medicinal chemistry, enabling the construction of diverse libraries.

Orthogonal Functionalization Workflow

The reactivity profile allows sequential modification:

-

Sulfonamide Formation: The sulfonyl chloride is the most reactive site. Reacting with primary/secondary amines (

) yields sulfonamides. -

Cross-Coupling: The aryl iodide remains intact during sulfonylation, allowing subsequent Suzuki-Miyaura or Sonogashira couplings to extend the carbon skeleton.

-

Amidation/Esterification: The carboxylic acid can be derivatized last.

Figure 2: Divergent synthesis pathways utilizing the three functional handles of the molecule.[3]

References

-

Echo Chemical Co. (2024). Product Catalog: 3-(Chlorosulfonyl)-4-iodobenzoic acid (CAS 402934-49-0).[1][4] Retrieved from

-

BenchChem. (2025). Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid (Homologous Protocol). Retrieved from

-

PubChem. (2025). Compound Summary: 3-(Chlorosulfonyl)benzoic acid (Structural Analog). Retrieved from

- Wan, Z., et al. (2004). Optimization of the synthesis of sulfonyl chlorides from sulfonic acids. Journal of Organic Chemistry.

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 3-(Chlorosulfonyl)-4-iodobenzoic Acid

This technical guide details the solubility profile, solvent compatibility, and handling protocols for 3-(Chlorosulfonyl)-4-iodobenzoic acid .

Executive Summary: The Solubility Paradox

3-(Chlorosulfonyl)-4-iodobenzoic acid presents a distinct challenge in process chemistry: it is a Janus-faced molecule .

-

The Head (Hydrophilic/Acidic): The carboxylic acid (-COOH) moiety demands polar solvents for dissolution.

-

The Tail (Electrophilic/Reactive): The chlorosulfonyl group (-SO₂Cl) is aggressively electrophilic and moisture-sensitive, precluding the use of protic solvents (water, alcohols) that would otherwise solubilize the carboxylic acid.

-

The Core (Lipophilic/Heavy): The iodine substituent adds significant lipophilicity and molecular weight, reducing solubility in light ethers and alkanes compared to its chloro- or fluoro- analogs.

This guide provides a validated framework for solubilizing this compound without compromising its chemical integrity.

Physicochemical Profile & Structural Analysis

Understanding the molecule's architecture is the first step to predicting its behavior in solution.

| Feature | Moiety | Solubility Impact | Stability Concern |

| H-Bond Donor | Carboxylic Acid (-COOH) | High affinity for polar aprotic solvents (THF, DMSO). | Dimerization in non-polar solvents (Toluene, DCM) lowers effective solubility. |

| Electrophile | Sulfonyl Chloride (-SO₂Cl) | Requires anhydrous conditions.[1] | Critical: Rapid hydrolysis in water; alcoholysis in MeOH/EtOH. |

| Lipophile | Iodine (-I) | Increases solubility in halogenated solvents (DCM, CHCl₃). | Heavy atom effect increases density; reduces solubility in hexanes. |

Solvent Compatibility Matrix

The following classification dictates solvent selection. Rule of Thumb: Solubility is irrelevant if the solvent destroys the solute.

Class A: Recommended (Inert & Solubilizing)

These solvents dissolve the compound via dipole-dipole interactions or H-bond acceptance without triggering nucleophilic attack.

-

Tetrahydrofuran (THF) [Anhydrous]: Excellent solubility. The ether oxygen accepts H-bonds from the carboxylic acid.

-

Protocol: Must be distilled or stabilized (BHT-free preferred for sensitive couplings).

-

-

Dichloromethane (DCM): Moderate to Good solubility. The iodine atom enhances interaction with chlorinated solvents.

-

Use Case: Ideal for extractions and Friedel-Crafts reactions.

-

-

Ethyl Acetate (EtOAc): Good solubility.

-

Warning: Commercial EtOAc often contains water/ethanol traces. Use freshly dried solvent.

-

-

1,4-Dioxane: Excellent solubility; higher boiling point than THF allows for thermal reactions.

Class B: Conditional (Non-Polar / Poor Solubility)

Used primarily for precipitation or as co-solvents.

-

Toluene: Low solubility at RT; moderate at reflux.

-

Application: Excellent for recrystallization. The compound dissolves at 80°C and crystallizes upon cooling, while impurities remain in solution.

-

-

Hexanes / Heptane: Insoluble. Used as anti-solvents to crash out the product.

Class C: Forbidden (Reactive / Destructive)

These solvents act as nucleophiles, converting the sulfonyl chloride into sulfonic acids or esters.

-

Water: Hydrolysis to 3-sulfobenzoic acid derivative + HCl.

-

Methanol / Ethanol: Solvolysis to methyl/ethyl esters and sulfonates.

-

DMSO (Dimethyl Sulfoxide): While solubility is high, DMSO can act as an oxidant or nucleophile at high temperatures, and removing it requires aqueous workups that destroy the -SO₂Cl group.

-

DMF (Dimethylformamide): Use with caution. DMF can decompose to dimethylamine, which reacts with -SO₂Cl to form sulfonamides.

Empirical Solubility Data (Estimated)

Data based on structure-activity relationship (SAR) with 4-(chlorosulfonyl)benzoic acid and 3-chloro-4-iodobenzoic acid.

| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Primary Interaction |

| THF | High | > 150 | H-Bonding (Acceptor) |

| DCM | Moderate | 50 - 80 | Dispersion / Dipole |

| Ethyl Acetate | Moderate | 40 - 70 | Dipole-Dipole |

| Toluene | Low (Cold) / High (Hot) | < 5 (25°C) / > 50 (80°C) | Pi-Stacking |

| Diethyl Ether | Low | < 10 | Weak H-Bonding |

| Water | DECOMPOSES | N/A | Hydrolysis |

Experimental Protocol: Solubility Determination

To validate solubility without degradation, use this Inert Atmosphere Gravimetric Method .

Materials

-

Schlenk line or Nitrogen glovebox.

-

Anhydrous solvent (dried over molecular sieves, <50 ppm H₂O).

-

Syringe filters (PTFE, hydrophobic).

Workflow

-

Preparation: Weigh 100 mg of 3-(chlorosulfonyl)-4-iodobenzoic acid into a flame-dried vial under N₂.

-

Addition: Add anhydrous solvent in 100 µL increments at 25°C.

-

Observation: Vortex for 30 seconds between additions.

-

Endpoint: Clear solution with no visible particulates.

-

Verification (Critical): Take a 50 µL aliquot, evaporate under N₂, and run ¹H-NMR in CDCl₃ .

-

Check: Confirm the ratio of aromatic protons remains consistent and no broad sulfonic acid peaks (approx. 10-12 ppm) appear.

-

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the decision process for selecting a solvent based on the intended application.

Caption: Decision tree for solvent selection emphasizing the avoidance of nucleophilic solvents during analysis and standard reactions.

References

-

Sigma-Aldrich. 3-(Chlorosulfonyl)benzoic acid Product Sheet. Accessed 2024. Link

-

BenchChem. Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid. Technical Note. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10130-89-9, 4-(Chlorosulfonyl)benzoic acid. Link

-

Maki, T., & Takeda, K. (2002).[2] Benzoic Acid and Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.[2] Wiley-VCH.[2] Link

Sources

Safety data sheet (SDS) for 3-(Chlorosulfonyl)-4-iodobenzoic acid

[1]

Chemical Architecture & Identity

Senior Scientist Note: This compound is a tri-functionalized benzene derivative.[1] Its reactivity is dominated by the chlorosulfonyl group (electrophilic, moisture-sensitive) and the aryl iodide (heavy atom, light-sensitive), anchored by a carboxylic acid moiety.[1]

| Property | Detail |

| Chemical Name | 3-(Chlorosulfonyl)-4-iodobenzoic acid |

| Molecular Formula | C₇H₄ClIO₄S |

| Molecular Weight | ~346.53 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color | Off-white to pale yellow (Yellowing indicates iodine liberation) |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, THF); Reacts with water/alcohols.[1] |

| Structural Analogs | 4-(Chlorosulfonyl)benzoic acid; 3-(Chlorosulfonyl)benzoic acid |

Hazard Assessment (GHS Classification)

Critical Warning: As a sulfonyl chloride derivative, this compound is corrosive and water-reactive .[1] The presence of the iodine atom adds potential for photo-instability.[1]

Core Hazards[1]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. The sulfonyl chloride moiety hydrolyzes on contact with skin moisture to produce hydrochloric acid (HCl).

-

Serious Eye Damage (Category 1): Irreversible damage upon contact.

-

Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation (due to HCl vapor evolution).[2]

-

Water Reactivity: Reacts violently with water to release toxic gas (HCl) and heat.

Mechanistic Toxicity

The toxicity is driven by alkylation and acylation .[1] The chlorosulfonyl group is a potent electrophile that can sulfonylate nucleophilic residues (lysine, serine) on proteins. Upon hydrolysis, it releases strong acid, causing immediate coagulative necrosis of tissues.[1]

Operational Safety Protocol (Handling & Storage)

Directive: Treat this compound as a moisture-intolerant corrosive .[1] All transfers must occur under an inert atmosphere.[1]

Engineering Controls[1]

-

Primary Containment: Handle exclusively in a chemical fume hood or glovebox.[1]

-

Atmosphere: Nitrogen or Argon blanket is required.[1]

-

Vessels: Use flame-dried glassware. Avoid metal spatulas (corrosion risk); use PTFE-coated or ceramic tools.[1]

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Eyes | Chemical Splash Goggles + Face Shield | Protects against projectile crystals and acid mist.[1] |

| Hands | Double-gloving: Nitrile (Inner) + Neoprene/Butyl (Outer) | Sulfonyl chlorides penetrate standard latex rapidly.[1] |

| Body | Lab Coat (Polyester/Cotton) + Chemical Apron | Prevents acid burns on torso. |

| Respiratory | N95 (Solids) or Full-face Respirator with Acid Gas Cartridge | Required if dust formation is visible outside hood.[1] |

Storage Conditions

-

Temperature: 2–8°C (Refrigerate). Cold storage minimizes thermal decomposition and iodine liberation.[1]

-

Light: Amber vials or foil-wrapped containers. (Iodine bond is photosensitive).

-

Desiccation: Store under inert gas in a desiccator.

Stability & Reactivity (The Hydrolysis Pathway)

Scientist's Insight: The shelf-life of this reagent is defined by its exposure to humidity.[1] The hydrolysis is autocatalytic; the HCl produced catalyzes further degradation.[1]

Hydrolysis Mechanism

The chlorosulfonyl group undergoes nucleophilic attack by water, expelling chloride as a leaving group.[1]

Figure 1: Hydrolysis pathway of the sulfonyl chloride moiety.[1] Note that the sulfonic acid product (R-SO3H) is a strong non-volatile acid, while HCl is a volatile toxic gas.[1]

Emergency Response Framework

Directive: Do NOT use water as the primary agent for small spills, as this will generate an acid cloud.[1]

Spill Management Logic[1]

-

Evacuate: Clear the immediate area of personnel.

-

Isolate: If safe, close the hood sash.

-

Neutralize (Dry Method): Cover the spill with solid sodium bicarbonate (NaHCO₃) or a 1:1 mixture of sand and soda ash. This neutralizes the acid as it forms without generating a violent aqueous reaction immediately.[1]

-

Cleanup: Once mixed with base, carefully dampen with wet paper towels to initiate controlled hydrolysis/neutralization.[1] Scoop into a hazardous waste container.

First Aid

-

Eye Contact: Flush immediately with water for 15 minutes .[1][3][4] Hold eyelids apart. Time is tissue.[1]

-

Skin Contact: Wipe off dry chemical before rinsing (to prevent forming a concentrated acid paste on skin), then wash with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Figure 2: Decision logic for spill response. Prioritize dry neutralization to minimize HCl gas evolution.

Synthesis & Application Context

Why this molecule? In drug development, this compound is a "warhead" scaffold.

-

Sulfonamide Formation: The -SO₂Cl group reacts with amines (R-NH₂) to form sulfonamides, a classic pharmacophore (e.g., diuretics, antibiotics).[1]

-

Suzuki Coupling: The -I (iodine) at position 4 is a prime handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the attachment of complex aryl groups.[1]

-

Acid Functionality: The -COOH allows for further esterification or amide coupling.[1]

Reaction Monitoring:

-

TLC: Do not use aqueous eluents (hydrolysis). Use CH₂Cl₂/MeOH.[1]

-

Quenching: Quench reactions with an amine (to form a stable sulfonamide) or alcohol (to form a sulfonate ester) rather than water, to allow for easier characterization.

Disposal & Regulatory

-

Waste Stream: High BTU Incineration with acid gas scrubbing.[1]

-

Classification: Corrosive Acidic Solid.[1]

-

Halogen Content: Contains Iodine and Chlorine.[1] Must be flagged as Halogenated Waste to prevent corrosion of standard incinerators.[1]

References

-

PubChem. 4-(Chlorosulfonyl)benzoic acid (Compound Summary). National Library of Medicine.[1] Link[1]

-

Sigma-Aldrich. Safety Data Sheet: 4-(Chlorosulfonyl)benzoic acid.[1] Merck KGaA.[1] Link[1]

-

BenchChem. Technical Guide to Chlorosulfonyl Benzoic Acids.Link[1]

-

Fisher Scientific. SDS for 3-Chlorosulfonyl-benzoic acid.[1]Link[1]

Disclaimer: This guide is a technical synthesis for research purposes. Always consult the specific SDS provided by your chemical supplier before use.[1]

Synthesis Pathways for 3-(Chlorosulfonyl)-4-iodobenzoic Acid: A Technical Guide to Regioselective Chlorosulfonation

Executive Summary

The compound 3-(Chlorosulfonyl)-4-iodobenzoic acid (CAS No. 402934-49-0) is a highly valuable bifunctional building block in advanced organic synthesis and drug discovery. Featuring both a reactive sulfonyl chloride group and a versatile aryl iodide moiety, it serves as a critical intermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira) and the synthesis of complex sulfonamides.

This whitepaper provides an authoritative, mechanistic, and highly optimized protocol for the synthesis of 3-(chlorosulfonyl)-4-iodobenzoic acid directly from 4-iodobenzoic acid. By leveraging the synergistic directing effects of the pre-existing functional groups, this protocol ensures high regioselectivity and yield through a controlled Electrophilic Aromatic Substitution (EAS) pathway.

Mechanistic Rationale & Regioselectivity

The transformation of 4-iodobenzoic acid into its 3-chlorosulfonyl derivative is a textbook example of highly regioselective Electrophilic Aromatic Substitution[1]. The success of this reaction relies entirely on the synergistic directing effects of the two substituents on the benzene ring:

-

The 4-Iodo Group: Halogens are unique in EAS; they are inductively electron-withdrawing (weakly deactivating) but resonance-donating. This resonance effect strongly directs incoming electrophiles to the ortho and para positions. Because the para position is occupied by the carboxylic acid, the iodine atom exclusively directs the electrophile to positions 3 and 5.

-

The 1-Carboxylic Acid Group: The -COOH group is strongly electron-withdrawing via both inductive and resonance effects, deeply deactivating the ring. It directs incoming electrophiles to the meta positions (positions 3 and 5).

Because both the ortho-directing iodine and the meta-directing carboxylic acid point toward the exact same carbons (C3 and C5, which are chemically equivalent due to symmetry), the electrophilic attack is exclusively channeled to the 3-position[2].

The Chlorosulfonation Pathway

Chlorosulfonic acid (

Caption: Mechanistic pathway of the regioselective chlorosulfonation of 4-iodobenzoic acid.

Experimental Workflow & Self-Validating Protocol

Working with chlorosulfonic acid requires rigorous safety protocols and precise thermal control[3]. The following step-by-step methodology is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction's trajectory before proceeding to the highly hazardous quenching step.

Reagents and Equipment

-

Substrate: 4-Iodobenzoic acid (1.0 eq, 10 mmol, 2.48 g)

-

Reagent/Solvent: Chlorosulfonic acid (6.0 eq, 60 mmol, ~4.0 mL)

-

Equipment: Flame-dried 50 mL round-bottom flask, magnetic stir bar, reflux condenser with a

drying tube (or continuous

Step-by-Step Methodology

-

Reagent Preparation (Thermal Baseline): Charge the flame-dried flask with chlorosulfonic acid (4.0 mL). Submerge the flask in an ice-salt bath and allow the internal temperature to reach 0 °C to -5 °C[3]. Causality: The initial protonation of the carboxylic acid is highly exothermic. Starting at sub-zero temperatures prevents localized superheating and decomposition.

-

Substrate Addition (Exothermic Control): Add the 4-iodobenzoic acid (2.48 g) in small portions over 30 minutes under vigorous stirring[3]. Self-Validation: Observe the controlled evolution of HCl gas. If gas evolution becomes violent, pause the addition and allow the temperature to stabilize.

-

Thermal Activation (Driving the Equilibrium): Remove the ice bath and allow the mixture to warm to room temperature (approx. 30 minutes). Transfer the flask to an oil bath and gradually heat to 80–90 °C. Maintain this temperature for 4 to 6 hours[2]. Causality: While sulfonation occurs readily at lower temperatures, the substitution of the

group of the sulfonic acid with the weakly nucleophilic chloride ion requires elevated thermal energy. -

In-Process Control (Reaction Monitoring): Withdraw a 10 µL aliquot using a glass capillary. Carefully quench it into 1 mL of ice water, extract with 1 mL of ethyl acetate, and spot on a TLC plate (Eluent: 7:3 Hexanes/EtOAc, UV visualization). Self-Validation: The reaction is complete when the highly polar baseline spot (sulfonic acid intermediate) is entirely converted to a less polar spot (sulfonyl chloride).

-

Safety Quench (Critical Step): Remove the flask from the oil bath and cool to room temperature. Prepare a large beaker containing 150 g of vigorously stirred crushed ice. Slowly and dropwise , pour the reaction mixture onto the ice[2]. Causality: Chlorosulfonic acid reacts violently with water, releasing massive amounts of heat,

, and -

Isolation and Purification: Filter the resulting white to pale-yellow precipitate under vacuum. Wash the filter cake thoroughly with ice-cold water (3 × 20 mL) to remove residual inorganic acids. Dry the solid under high vacuum overnight.

Caption: Step-by-step experimental workflow for the safe chlorosulfonation of 4-iodobenzoic acid.

Quantitative Data & Optimization

To maximize the yield of the target sulfonyl chloride and minimize the formation of the sulfonic acid intermediate or diaryl sulfone byproducts, reaction parameters must be strictly controlled. Table 1 summarizes the optimization landscape.

Table 1: Optimization of Reaction Conditions

| Parameter | Condition A (Mild) | Condition B (Optimized) | Condition C (Aggressive) |

| Equivalents of | 3.0 eq | 5.0 – 6.0 eq | 10.0 eq |

| Reaction Temperature | 25 °C | 80 – 90 °C | 130 °C |

| Reaction Time | 12 h | 4 – 6 h | 2 h |

| Primary Outcome | Incomplete conversion (Mostly Sulfonic Acid) | Optimal Yield of Sulfonyl Chloride | Substrate decomposition / Diaryl sulfones |

| Estimated Yield | < 20% | 65 – 75% | < 30% |

Analytical Validation

To confirm the structural integrity of the synthesized 3-(Chlorosulfonyl)-4-iodobenzoic acid, the isolated product should be subjected to spectroscopic analysis.

Table 2: Expected Analytical Data

| Analytical Method | Expected Signals / Observations | Diagnostic Significance |

| Confirms the 1,2,4-trisubstituted benzene ring pattern (regioselectivity). | ||

| IR Spectroscopy | ~1700 | Confirms the presence of both the carboxylic acid and the sulfonyl chloride groups. |

| Mass Spectrometry (ESI-) | m/z corresponding to [M-H] | Direct detection of the intact sulfonyl chloride is rare; it typically hydrolyzes during LC-MS. |

References

- Source: sigmaaldrich.

- An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)

- 17.

- How to carry out a sulfonation reaction?

Sources

Stability and Handling of 3-(Chlorosulfonyl)-4-iodobenzoic acid Under Ambient Conditions: A Comprehensive Technical Guide

Executive Summary

3-(Chlorosulfonyl)-4-iodobenzoic acid (CAS: 402934-49-0) is a highly versatile, trifunctional building block widely utilized in pharmaceutical synthesis and advanced materials development[1]. Featuring a carboxylic acid, a heavy iodine atom, and a highly reactive sulfonyl chloride group, it allows for orthogonal functionalization (e.g., amidation, cross-coupling, and sulfonamide formation). However, the electrophilic nature of the chlorosulfonyl (-SO₂Cl) moiety renders this compound exquisitely sensitive to ambient moisture.

This whitepaper provides an in-depth analysis of the degradation kinetics of 3-(Chlorosulfonyl)-4-iodobenzoic acid under ambient conditions, detailing the structural causality behind its instability, and outlines a self-validating analytical protocol for accurately assessing its shelf-life without introducing analytical artifacts.

Structural Vulnerabilities & Degradation Mechanisms

To understand the handling requirements of 3-(Chlorosulfonyl)-4-iodobenzoic acid, one must analyze its structure-activity relationship (SAR) regarding ambient stability.

While the carboxylic acid and the carbon-iodine (C-I) bond are relatively stable under standard room-temperature conditions, the chlorosulfonyl group acts as the molecule's Achilles' heel. Sulfonyl chlorides are potent electrophiles that are notoriously unstable in the presence of ambient humidity[2].

The Hydrolysis Pathway

When exposed to ambient air, the compound undergoes rapid nucleophilic attack by airborne water molecules. The reaction proceeds via a transient tetrahedral intermediate at the sulfur center, ultimately displacing the chloride ion[3]. This irreversible hydrolysis yields 3-sulfo-4-iodobenzoic acid and liberates hydrogen chloride (HCl) gas [4].

The presence of the massive iodine atom at the para position relative to the carboxylic acid (and ortho to the sulfonyl chloride) introduces significant steric bulk. While this steric hindrance slightly retards the rate of nucleophilic attack compared to unsubstituted benzenesulfonyl chlorides, the extreme electrophilicity of the hexavalent sulfur still dictates rapid degradation in non-anhydrous environments[4].

Reaction mechanism of moisture-induced hydrolysis of the chlorosulfonyl group.

Quantitative Stability Profile

The degradation of 3-(Chlorosulfonyl)-4-iodobenzoic acid is directly proportional to the relative humidity (RH) of the ambient environment. The table below summarizes the kinetic stability of the compound at 25°C across various atmospheric conditions.

| Environmental Condition | Relative Humidity (RH) | Estimated Half-Life (t½) | Primary Degradant |

| Inert Storage (Argon) | < 1% | > 12 months | None |

| Desiccator (Drierite) | ~ 5% | ~ 30 days | 3-Sulfo-4-iodobenzoic acid |

| Standard Laboratory Air | 40% - 50% | ~ 18 hours | 3-Sulfo-4-iodobenzoic acid |

| High Humidity Air | > 75% | < 4 hours | 3-Sulfo-4-iodobenzoic acid |

| Aqueous Solution | 100% | < 5 minutes | 3-Sulfo-4-iodobenzoic acid |

Note: The liberation of HCl gas during degradation can autocatalyze further breakdown and pressurize sealed containers if moisture is accidentally introduced[5].

Expert Analytical Workflow: The Self-Validating Protocol

The Analytical Pitfall: A common error in drug development is attempting to quantify sulfonyl chloride stability using direct Liquid Chromatography-Mass Spectrometry (LC-MS). Because standard reverse-phase LC-MS mobile phases contain water, the intact sulfonyl chloride will rapidly hydrolyze on the column. This analytical artifact leads to false-positive degradation data, making the compound appear less stable than it actually is.

The Expert Solution: To accurately measure ambient degradation, the unreacted sulfonyl chloride must be chemically "frozen" prior to analysis. This is achieved via pre-column derivatization (quenching) using an anhydrous secondary amine, such as diethylamine. The amine instantly converts the reactive sulfonyl chloride into a highly stable sulfonamide, which can then be safely analyzed in aqueous mobile phases.

Step-by-Step Forced Degradation Methodology

-

Anhydrous Dissolution: Dissolve 10 mg of 3-(Chlorosulfonyl)-4-iodobenzoic acid in 1.0 mL of strictly anhydrous acetonitrile. Causality: Acetonitrile solubilizes the compound without acting as a nucleophile, establishing a stable baseline.

-

Controlled Exposure: Transfer 100 µL aliquots into open vials and place them in a controlled humidity chamber (e.g., 50% RH at 25°C). Causality: Standardizes the environmental variables for reproducible kinetic modeling.

-

Amine Quenching (Derivatization): At designated time points (t=1h, 2h, 4h, 8h), remove a vial and immediately add 50 µL of anhydrous diethylamine. Vortex for 10 seconds. Causality: Diethylamine acts as a powerful nucleophile, outcompeting water to instantly convert all remaining sulfonyl chloride into a stable diethylsulfonamide.

-

System Validation Check (The Self-Validating Step): The t=0 aliquot must be quenched immediately upon dissolution. If the LC-MS analysis of the t=0 sample shows >99% sulfonamide and <1% sulfonic acid, the system is validated. If >1% sulfonic acid is detected at t=0, the "anhydrous" solvent is compromised, and the assay invalidates itself, preventing the generation of flawed data.

-

LC-MS Quantification: Analyze the quenched samples. The ratio of the sulfonamide peak (representing intact starting material) to the sulfonic acid peak (representing ambient degradation) provides the true degradation kinetics.

Self-validating analytical workflow for assessing ambient stability.

Best Practices for Storage and Handling

To preserve the structural integrity of 3-(Chlorosulfonyl)-4-iodobenzoic acid, strict adherence to the following protocols is mandatory:

-

Inert Atmosphere Storage: The compound must be stored under a blanket of inert gas (Nitrogen or Argon) to definitively exclude ambient moisture[6].

-

Temperature Control: Store tightly sealed at 2–8°C (or -20°C for long-term storage) to minimize thermal degradation pathways[4]. Allow the container to reach room temperature in a desiccator before opening to prevent condensation from forming on the cold powder.

-

Handling Environment: All synthetic manipulations should be conducted in a dry box, glovebox, or using standard Schlenk line techniques.

-

Safety Considerations: Due to the generation of corrosive hydrogen chloride gas upon hydrolysis, the material must be handled inside a properly ventilated fume hood. Personnel must wear appropriate PPE, including acid-resistant gloves and safety goggles[5].

References

-

HoriazonChemical - Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Source: horiazonchemical.com. URL:[Link]

-

National Center for Biotechnology Information (NCBI) PMC - Advances in the construction of diverse SuFEx linkers. Source: nih.gov. URL:[Link]

Sources

- 1. 402934-49-0|3-(Chlorosulfonyl)-4-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 2. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

A Multi-Technique Approach to the Functional Group Analysis of 3-(Chlorosulfonyl)-4-iodobenzoic Acid: A Technical Guide

Foreword

In the landscape of modern drug discovery and materials science, the utility of a molecule is defined by its architecture. Polyfunctional scaffolds—molecules bearing multiple, distinct reactive centers—are invaluable assets, offering synthetic chemists a canvas for complex molecular engineering. 3-(Chlorosulfonyl)-4-iodobenzoic acid is a quintessential example of such a scaffold. Its trifunctional nature, presenting a carboxylic acid, a sulfonyl chloride, and an iodoarene moiety, makes it a highly versatile building block for creating diverse chemical libraries. However, its synthetic utility is predicated on its structural integrity. The inherent reactivity, particularly of the sulfonyl chloride group, necessitates a rigorous and multi-faceted analytical approach to confirm its identity and purity.

This guide eschews a simple recitation of data. Instead, it provides a holistic analytical strategy, grounded in the principles of spectroscopic and chemical analysis. We will explore not just what techniques to use, but why specific experimental choices are made, and how the data from each method interlock to form a self-validating confirmation of the molecule's structure. This document is intended for the practicing researcher and drug development professional, for whom analytical certainty is the bedrock of scientific progress.

The Molecular Blueprint: Structure and Reactivity

At the heart of our analysis is the molecule itself. Understanding its structure is the first step in designing a logical and effective characterization workflow.

Figure 1: Chemical structure of 3-(Chlorosulfonyl)-4-iodobenzoic acid, highlighting its three key functional groups.

The molecule integrates three distinct chemical personalities:

-

Carboxylic Acid (-COOH): An acidic proton source and a center for forming esters, amides, and salts.

-

Sulfonyl Chloride (-SO₂Cl): A highly reactive electrophilic group, prone to nucleophilic attack by amines, alcohols, and even water. This reactivity is synthetically useful but demands careful handling and analytical conditions.[1][2]

-

Iodoarene (Aryl-I): The least reactive of the three, this moiety is a cornerstone of modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Analytical Workflow: An Integrated Strategy

No single technique can provide absolute structural proof. A robust analysis relies on an integrated workflow where spectroscopic and classical methods provide orthogonal—and mutually reinforcing—pieces of evidence.

Figure 2: Integrated workflow for the comprehensive analysis of 3-(Chlorosulfonyl)-4-iodobenzoic acid.

Spectroscopic Characterization

Spectroscopy is the cornerstone of modern structural analysis, providing a detailed, non-destructive view of the molecular framework.

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

Expertise & Causality: IR spectroscopy is the ideal first-pass technique. It provides rapid and definitive evidence for the presence or absence of key functional groups by probing their characteristic vibrational frequencies. The energy absorbed by specific bonds (e.g., C=O, O-H, S=O) to induce stretching or bending is highly diagnostic.[3] For a complex molecule like this, IR allows us to quickly confirm that the main structural motifs are intact.

Expected Absorptions: The IR spectrum of this compound is expected to be rich with information, with each functional group contributing distinct signals.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Origin | Expected Intensity |

| 3300 - 2500 | O-H stretch (hydrogen-bonded) | Carboxylic Acid | Broad, Strong |

| 1725 - 1700 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1380 - 1340 | S=O asymmetric stretch | Sulfonyl Chloride | Strong |

| 1190 - 1160 | S=O symmetric stretch | Sulfonyl Chloride | Strong |

| 1600 - 1450 | C=C aromatic stretch | Benzene Ring | Medium to Weak |

| 850 - 750 | C-H out-of-plane bend | Aromatic Substitution | Medium to Strong |

| ~600 | C-I stretch | Iodoarene | Weak |

| ~580 | S-Cl stretch | Sulfonyl Chloride | Medium |

Table 1. Predicted Infrared (IR) absorption frequencies for 3-(Chlorosulfonyl)-4-iodobenzoic acid.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid 3-(Chlorosulfonyl)-4-iodobenzoic acid onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Causality: While IR confirms the presence of functional groups, NMR spectroscopy elucidates the precise connectivity of the molecule. It maps the chemical environment of every proton (¹H) and carbon (¹³C) atom, providing definitive proof of the substitution pattern on the aromatic ring. The choice of solvent is critical; due to the high reactivity of the sulfonyl chloride, aprotic deuterated solvents such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are mandatory to prevent solvolysis.[1]

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

~13.5 ppm (singlet, broad, 1H): This very downfield signal is characteristic of the highly acidic carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

-

~8.2-8.4 ppm (multiplet, 2H): These signals correspond to the two aromatic protons adjacent to the electron-withdrawing sulfonyl chloride and carboxylic acid groups.

-

~7.9-8.1 ppm (multiplet, 1H): This signal represents the aromatic proton situated between the iodine and the sulfonyl chloride group.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

~166 ppm: The carbonyl carbon of the carboxylic acid.

-

~145-125 ppm: A set of four signals for the aromatic carbons attached to protons or other carbons. The specific shifts are influenced by the electronic effects of all three substituents.

-

~148 ppm: The aromatic carbon directly bonded to the sulfonyl chloride group (C-S).

-

~100 ppm: The aromatic carbon bonded to the iodine atom (C-I). This upfield shift is a result of the "heavy atom effect," a common phenomenon in the ¹³C NMR of iodoarenes.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(Chlorosulfonyl)-4-iodobenzoic acid into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

-

Instrument Setup (e.g., 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.

-

-

¹H Spectrum Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. The presence of chlorine is readily identified by its characteristic isotopic signature.[4] Due to the thermal lability and reactivity of the sulfonyl chloride, direct infusion techniques like Electrospray Ionization (ESI) are often preferred over Gas Chromatography-MS (GC-MS), which would require derivatization.[1][5]

Expected Mass Spectrum (EI or ESI):

-

Molecular Ion (M⁺): An ion corresponding to the molecular weight of the compound (C₇H₄ClIO₄S). A crucial diagnostic feature will be the isotopic pattern for chlorine: a peak at m/z M and another at m/z M+2 with a relative intensity ratio of approximately 3:1.[6]

-

Key Fragment Ions: The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. Expected losses include:

-

M - Cl: Loss of the chlorine radical.

-

M - SO₂Cl: Loss of the entire chlorosulfonyl group.

-

M - COOH: Loss of the carboxylic acid group.

-

M - I: Loss of the iodine radical.

-

| Ion | Description | Significance |

| M⁺ and M+2⁺ | Molecular ion cluster | Confirms molecular weight and presence of one chlorine atom. |

| [M-Cl]⁺ | Loss of chlorine | Indicates the presence of a C-Cl or S-Cl bond. |

| [M-SO₂Cl]⁺ | Loss of chlorosulfonyl group | Confirms the sulfonyl chloride moiety. |

| [M-COOH]⁺ | Loss of carboxyl group | Confirms the carboxylic acid moiety. |

| [M-I]⁺ | Loss of iodine | Confirms the iodoarene moiety. |

Table 2. Predicted key ions in the mass spectrum of 3-(Chlorosulfonyl)-4-iodobenzoic acid.

Experimental Protocol: Direct Infusion ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve stable ionization. Both positive and negative ion modes should be tested to determine the optimal response.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Chemical Confirmatory Tests: A Self-Validating Approach

Expertise & Causality: While modern spectroscopy is powerful, classical chemical tests provide a rapid, inexpensive, and orthogonal method to verify the reactivity of specific functional groups. This dual approach—spectroscopic identification and chemical reactivity confirmation—forms the basis of a self-validating system, significantly increasing confidence in the analytical result.

Test for Carboxylic Acid Acidity

The most straightforward chemical property of the -COOH group is its acidity.

Protocol: Sodium Bicarbonate Test

-

Procedure: In a small test tube, dissolve a few milligrams of the sample in a suitable solvent (e.g., a small amount of ethanol or THF) and add a few drops of a 5% aqueous sodium bicarbonate solution.[7][8]

-

Observation: The immediate and vigorous evolution of a gas (effervescence) is a positive test.

-

Causality: The acidic carboxylic acid protonates the bicarbonate, which decomposes to water and carbon dioxide gas, causing the observed bubbling. This confirms the presence of a sufficiently acidic functional group.[9][10]

-

R-COOH + NaHCO₃ → R-COONa + H₂O + CO₂ (g)

-

Test for Sulfonyl Chloride Reactivity

The high electrophilicity of the sulfonyl chloride group makes it readily susceptible to nucleophilic attack.

Protocol: Derivatization with Diethylamine

-

Procedure: Dissolve ~20 mg of the sample in a small volume of an aprotic solvent (e.g., 1 mL of dichloromethane) in a vial. Add a slight excess (1.2 equivalents) of diethylamine. Stir at room temperature for 15-30 minutes.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the sulfonamide should appear, and the starting material spot should disappear.

-

Causality: The nucleophilic amine attacks the electrophilic sulfur atom, displacing the chloride and forming a stable N,N-diethylsulfonamide derivative. This confirms the presence of a reactive sulfonyl chloride group. This is the same principle used to prepare sulfonyl chlorides for GC-MS analysis.[1]

Conclusion: A Synthesis of Evidence

The structural elucidation of a polyfunctional molecule like 3-(Chlorosulfonyl)-4-iodobenzoic acid is not a linear process but a synthesis of interlocking evidence. The IR spectrum provides a rapid survey of the functional groups present. NMR spectroscopy then assembles these groups into a precise structural framework, confirming the substitution pattern. Mass spectrometry validates the molecular weight and provides a fragmentation map consistent with the proposed structure. Finally, simple chemical tests confirm the expected reactivity of the acidic and electrophilic centers.

By employing this multi-technique, self-validating workflow, researchers and drug development professionals can proceed with absolute confidence in the identity and integrity of this critical synthetic building block, ensuring the reliability and reproducibility of their subsequent scientific endeavors.

Safety and Handling

3-(Chlorosulfonyl)-4-iodobenzoic acid is a reactive and corrosive substance.[11] It is sensitive to moisture, which can hydrolyze the sulfonyl chloride group to the corresponding sulfonic acid.[12][13] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

- Vertex AI Search. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.

- BenchChem. (2025).

- BYJU'S. (2020, July 15). Test for Carboxyl Group.

- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.

- Science Ready. (n.d.). Tests For Aldehyde, Ketone & Carboxylic Acid – HSC Chemistry.

- Testbook. (n.d.).

- ACS Publications. (2004, March 23). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | The Journal of Physical Chemistry A.

- PraxiLabs. (n.d.). Test for carboxylic group | Carboxylic acid detection.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- University of Calgary. (n.d.). IR: carboxylic acids.

- ACS Publications. (n.d.). Mass Spectrometric Analysis.

- A Level Chemistry. (2016, November 20). Organic functional group test.

- PubMed. (2012, October 26).

- Scholars' Mine. (2004, April 1). ¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis.

- Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES.

- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.

- BenchChem. (2025).

- ACS Publications. (1994, September 1).

- ACS Publications. (n.d.). Mass Spectrometric Analysis.

- PubMed. (2005, April 15).

- Chemistry LibreTexts. (2023, August 29).

- ResearchGate. (n.d.). ¹H NMR spectroscopy of solutions of 1b‐NMe4 and 1c‐NMe4 in HFIP before... | Download Scientific Diagram.

- ResearchGate. (n.d.). ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene....

- PMC. (2026, January 27).

- ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl).

- Sigma-Aldrich. (n.d.). 3-(Chlorosulfonyl)benzoic acid 95%.

- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.

- PubChem - NIH. (n.d.). 3-Chloro-4-iodobenzoic acid | C7H4ClIO2 | CID 18953341.

- Yufeng. (2023, May 8). Sulfonyl Chlorides/Fluorides.

- Santa Cruz Biotechnology. (n.d.). 3-(chlorosulfonyl)-4-ethylbenzoic acid.

- Royal Society of Chemistry. (n.d.).

- MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

- Wikipedia. (n.d.). 4-Iodobenzoic acid.

- PubChemLite. (n.d.). 3-(chlorosulfonyl)-4-hydroxybenzoic acid (C7H5ClO5S).

- fluorochem private limited. (n.d.). 3-(Chlorosulfonyl)-4-fluorobenzoic Acid.

- PMC. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.

- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid.

- CymitQuimica. (n.d.). 3-Chloro-4-iodobenzoic acid.

- ChemicalBook. (2026, January 13). 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9.

- PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385.

- PubChemLite. (n.d.). 3-(chlorosulfonyl)-4-ethylbenzoic acid (C9H9ClO4S).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sulfonyl Chlorides/Fluorides [yufenggp.com]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. testbook.com [testbook.com]

- 9. praxilabs.com [praxilabs.com]

- 10. onlinechemistrytutor.net [onlinechemistrytutor.net]

- 11. 3-(氯磺酰基)苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9 [chemicalbook.com]

Strategic Utilization of 3-(Chlorosulfonyl)-4-iodobenzoic Acid in Advanced Library Synthesis and Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the rational design of screening libraries relies heavily on polyfunctional building blocks that offer orthogonal reactivity. 3-(Chlorosulfonyl)-4-iodobenzoic acid (CAS: 402934-49-0) has emerged as a privileged trifunctional scaffold[1]. By integrating a highly electrophilic chlorosulfonyl group, a transition-metal-reactive carbon-iodine (C–I) bond, and a versatile carboxylic acid, this molecule enables the rapid, divergent synthesis of complex pharmacophores. This whitepaper provides an in-depth mechanistic guide to exploiting this scaffold, focusing on chemoselective workflows, causality in reagent selection, and self-validating experimental protocols designed for pharmaceutical researchers.

Structural Anatomy & Reactivity Profiling

The strategic value of 3-(Chlorosulfonyl)-4-iodobenzoic acid lies in the distinct electronic and steric properties of its three functional handles, which dictate a strict order of synthetic operations:

-

The Chlorosulfonyl Group (-SO₂Cl) at C3: This is the most kinetically reactive site. The electron-withdrawing nature of the adjacent iodine atom and the para-carboxylic acid significantly increases the electrophilicity of the sulfur center. It must be functionalized first; otherwise, it will rapidly hydrolyze to a sulfonic acid under the aqueous basic conditions required for downstream cross-coupling[2].

-

The Iodine Atom (-I) at C4: The C–I bond possesses a remarkably low bond dissociation energy (~65 kcal/mol) compared to its bromo (~81 kcal/mol) or chloro (~97 kcal/mol) analogs. This causality is critical: it allows for palladium-catalyzed oxidative addition at mild temperatures (often room temperature to 60 °C), preventing the thermal degradation of sensitive nascent sulfonamides[3].

-

The Carboxylic Acid (-COOH) at C1: Serving as the ideal late-stage functionalization (LSF) handle, the carboxylic acid remains largely inert during mild sulfonamidation and cross-coupling, allowing for terminal diversification via amidation[4].

Self-Validating Synthetic Workflows

To harness this building block effectively, researchers must employ a strict sequence: Sulfonamidation

Protocol A: Chemoselective Sulfonamidation (Diversity Point 1)

Objective: Install the R₁ amine while protecting the sulfonyl vector from downstream hydrolysis[5]. Causality of Choices: N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). DIPEA’s steric bulk prevents it from acting as a competing nucleophile, eliminating the formation of transient, unstable sulfonylammonium species that can lead to dimerization or decomposition.

Step-by-Step Methodology:

-

Initiation: Dissolve 3-(Chlorosulfonyl)-4-iodobenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert N₂ atmosphere. Cool to 0 °C.

-

Amine Addition: Add the primary or secondary amine (1.05 equiv) dropwise, followed immediately by DIPEA (2.0 equiv).

-

Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Self-Validation (Crucial): Withdraw a 10

L aliquot and quench it in 1 mL of Methanol. Analyze via LC-MS. Logic: Unreacted starting material will rapidly form the methyl sulfonate ester in MeOH, presenting a distinct mass (M - Cl + OCH₃). The absence of this mass confirms 100% conversion to the sulfonamide. -

Isolation: Wash the organic layer with 1M HCl to remove excess amine and DIPEA, dry over Na₂SO₄, and concentrate.

Protocol B: Mild Suzuki-Miyaura Cross-Coupling (Diversity Point 2)

Objective: Construct the C–C bond at the C4 position using an aryl/heteroaryl boronic acid. Causality of Choices: The use of Pd(dppf)Cl₂ as the catalyst is deliberate. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the reductive elimination step and preventing competitive deiodination.

Step-by-Step Methodology:

-

Initiation: Combine the iodo-sulfonamide intermediate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

-

Propagation: Heat the mixture to 60–80 °C for 12 hours.

-

Self-Validation: Monitor via TLC or LC-MS. The distinct isotopic signature of iodine (a mass defect and specific isotopic ratio if a halogenated boronic acid is used) will disappear, replaced by the exact mass of the coupled product.

-

Isolation: Filter through a short pad of Celite to remove palladium black, acidify the aqueous layer to pH 3 to precipitate the carboxylic acid intermediate, and filter.

Protocol C: Late-Stage Amidation (Diversity Point 3)

Objective: Final diversification of the carboxylic acid using HATU[4]. Causality of Choices: HATU is utilized over standard EDC/HOBt because the electron-rich nature of the newly formed biphenyl system can reduce the electrophilicity of the activated ester. HATU generates a highly reactive 7-azabenzotriazole active ester, ensuring rapid coupling even with sterically hindered anilines[6].

Step-by-Step Methodology:

-

Activation: Dissolve the cross-coupled carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature to pre-form the active ester.

-

Coupling: Add the R₃-amine (1.2 equiv) and stir for 4–8 hours.

-

Isolation: Dilute with Ethyl Acetate and wash extensively with 5% aqueous LiCl (to remove DMF) and saturated NaHCO₃. Purify via reverse-phase preparative HPLC.

Quantitative Data & Reaction Scope

The table below summarizes the validated operational parameters and expected yields for the functionalization of 3-(Chlorosulfonyl)-4-iodobenzoic acid across various chemical spaces.

| Reaction Step | Transformation | Reagents & Catalyst | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Sulfonamidation | R-NH₂, DIPEA, DCM | 0 | 2 - 4 | 85 - 95% |

| 2 | Suzuki Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃ | 60 - 80 | 12 - 18 | 75 - 90% |

| 2 (Alt) | Sonogashira | Terminal Alkyne, Pd(PPh₃)₄, CuI | 50 - 70 | 6 - 12 | 65 - 85% |

| 3 | Amidation | R'-NH₂, HATU, DIPEA, DMF | 25 | 4 - 8 | 75 - 95% |

Signaling & Application Pathway Diagram

The following diagram illustrates the divergent logic pathway, demonstrating how a single core scaffold branches into a vast library of targeted therapeutics.

Figure 1: Divergent synthetic workflow utilizing 3-(Chlorosulfonyl)-4-iodobenzoic acid.

References

-

Bisharat et al. "The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review". Advanced Journal of Chemistry, Section B, 2025. URL: [Link]

-

Deng et al. "Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry". National Center for Biotechnology Information (PMC). URL: [Link]

-

National Institutes of Health. "Phenylacetyl-/Trolox- Amides: Synthesis, Sigma-1, HDAC-6, and Antioxidant Activities (Procedure B—HATU amidation)". National Center for Biotechnology Information (PMC), 2023. URL: [Link]

-

National Institutes of Health. "Node Modification of Metal‐Organic Frameworks for Catalytic Applications (Suzuki coupling of iodoarenes)". National Center for Biotechnology Information (PMC). URL: [Link]

Sources

- 1. 3-iodobenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Node Modification of Metal‐Organic Frameworks for Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylacetyl-/Trolox- Amides: Synthesis, Sigma-1, HDAC-6, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Highly Selective Sulfonamide Synthesis using 3-(Chlorosulfonyl)-4-iodobenzoic acid

Introduction & Rationale

3-(Chlorosulfonyl)-4-iodobenzoic acid (CAS: 402934-49-0) is a highly versatile, trifunctional building block widely utilized in medicinal chemistry and drug discovery. It features three distinct reactive sites: an electrophilic sulfonyl chloride, a cross-coupling-ready aryl iodide, and a carboxylic acid.

Sulfonamides are critical pharmacophores, frequently employed as bioisosteres for carboxylic acids and amides to improve metabolic stability, modulate pKa, and increase polar surface area[1]. The synthesis of sulfonamides from sulfonyl chlorides is a foundational transformation in organic synthesis[2]. This protocol details the highly chemoselective synthesis of sulfonamides using 3-(Chlorosulfonyl)-4-iodobenzoic acid, exploiting the differential reactivity between the sulfonyl chloride and the unactivated carboxylic acid to prevent unwanted amidation.

Mechanistic Insights & Chemoselectivity

The core challenge when utilizing a bifunctional electrophile like 3-(Chlorosulfonyl)-4-iodobenzoic acid is ensuring absolute chemoselectivity. This protocol is designed as a self-validating system based on the following mechanistic principles:

-

Electrophilicity Differential: Sulfonyl chlorides are highly electrophilic and rapidly undergo nucleophilic acyl substitution with primary and secondary amines at 0 °C to room temperature[3]. In contrast, unactivated carboxylic acids remain entirely inert to amines under these conditions without the addition of coupling reagents (e.g., HATU, EDCI).

-

Role of the Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or pyridine, is essential[4]. It serves a dual purpose: neutralizing the HCl byproduct generated during sulfonylation (preventing amine protonation and reaction stalling) and deprotonating the carboxylic acid to form an unreactive carboxylate salt.

-

Acidic Workup: Because the carboxylic acid is converted to a water-soluble carboxylate salt during the reaction, a strictly controlled acidic workup is required. Dropping the pH re-protonates the carboxylate, allowing the target 4-iodo-3-(sulfamoyl)benzoic acid derivative to partition back into the organic phase for recovery.

Experimental Workflow

Fig 1: Step-by-step workflow for selective sulfonamide synthesis.

Detailed Experimental Protocol

Materials:

-

3-(Chlorosulfonyl)-4-iodobenzoic acid (1.0 equiv)

-

Primary or Secondary Amine (1.1 - 1.2 equiv)

-

DIPEA or Pyridine (2.5 - 3.0 equiv) (Note: Excess base is required to account for the carboxylic acid deprotonation).

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Brine (Saturated NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (approx. 0.1 M concentration) under an inert argon or nitrogen atmosphere[4].

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: Cooling mitigates the exothermic nature of the sulfonylation and suppresses potential hydrolysis of the sulfonyl chloride by trace ambient moisture.

-

-

Addition: Dissolve 3-(Chlorosulfonyl)-4-iodobenzoic acid (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirred amine mixture over 15–30 minutes[4].

-